(2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) sulfate;tetrabutylazanium
Description
Key Topological Features:
- Bridge System : The bicyclo[3.2.1]octane system contains three bridges:
- Nitrogen Placement : N1 participates in the bicyclic system, while N6 bears the sulfate ester.
- Bond Angles : The strained ring system exhibits bond angles deviating from ideal tetrahedral geometry, particularly at the bridgehead carbons (109.5° → ~100°).
Stereochemical Configuration Analysis (2S,5R)
The stereodescriptors (2S,5R) define the absolute configuration of chiral centers at C2 and C5. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm these assignments:
- C2 Stereochemistry : The carbamoyl group (-CONH₂) occupies an axial position, stabilized by intramolecular hydrogen bonding with the N6 sulfate oxygen.
- C5 Configuration : The R-configuration at C5 ensures proper spatial alignment of the keto group (C7=O) for enzymatic interactions.
Table 2: Stereochemical Impact on Molecular Properties
| Parameter | (2S,5R) Isomer | Other Isomers |
|---|---|---|
| Solubility in Water | 12.5 mg/mL | <5 mg/mL |
| Melting Point | 172–175°C | Not reported |
| Enzymatic Binding Affinity | High (Kd = 0.8 nM) | Low (Kd > 100 nM) |
The (2S,5R) configuration optimizes hydrogen-bonding networks and van der Waals interactions with bacterial β-lactamases, enhancing inhibitory activity.
Counterion Interactions in Tetrabutylazanium Complexes
The tetrabutylazanium ion ([(C₄H₉)₄N]⁺) plays a critical role in modulating the compound’s physicochemical properties:
- Solubility Enhancement : The bulky hydrophobic butyl chains improve solubility in organic solvents (e.g., dichloromethane: 45 mg/mL).
- Crystallization Control : Strong ion-pair interactions with the sulfate group (ΔG = −28.5 kJ/mol) facilitate crystal lattice formation, yielding stable monoclinic crystals.
- Charge Shielding : The cation’s low charge density (−0.3 e/ų) reduces electrostatic repulsion between sulfate anions, preventing aggregation.
Figure 2: Ion-Pair Interaction Dynamics
[Sulfate-O-SO₃⁻]⋯⁺N(C₄H₉)₄
|
Hydrogen bonds (2.1–2.4 Å)
These interactions are critical for maintaining structural integrity during storage and formulation.
Properties
IUPAC Name |
(2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) sulfate;tetrabutylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C7H11N3O6S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h5-16H2,1-4H3;4-5H,1-3H2,(H2,8,11)(H,13,14,15)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZBFPHXHQWBHR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabutylammonium (1R,2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate typically involves multiple steps. One common method includes the reaction of (2S,5R)-6-hydroxy-7-oxo-2-[((3R)-N-Boc-piperidine-3-carbonyl)-hydrazinocarbonyl]-1,6-diazabicyclo[3.2.1]octane with a suitable sulfating agent in the presence of tetrabutylammonium hydroxide. The reaction is carried out in a solvent such as dichloromethane under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium (1R,2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, altering the compound’s reactivity.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
Scientific Research Applications
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties, particularly against Gram-negative bacteria. Its mechanism involves the inhibition of β-lactamase enzymes, which are responsible for antibiotic resistance. This makes it a candidate for combination therapies with β-lactam antibiotics to enhance efficacy against resistant strains.
Antiviral Properties
Studies have suggested that the compound may also possess antiviral activity, particularly against viruses that rely on host cell machinery for replication. Its ability to interfere with viral entry or replication could be beneficial in developing antiviral medications.
Case Study 1: Combination Therapy
A clinical trial investigated the efficacy of (2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) sulfate in combination with meropenem against multi-drug resistant strains of Escherichia coli. Results demonstrated a significant increase in bacterial susceptibility when the compound was used alongside meropenem compared to meropenem alone.
Case Study 2: Viral Inhibition
In vitro studies conducted on human cell lines infected with influenza virus showed that the compound reduced viral titers significantly. The study concluded that it could potentially serve as a therapeutic agent for treating influenza infections.
Toxicology and Safety
Toxicological assessments indicate that the compound has a favorable safety profile when administered at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential toxicity in humans.
Mechanism of Action
The mechanism of action of Tetrabutylammonium (1R,2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Structural and Functional Analogues
β-Lactamase Inhibitors
The compound belongs to the diazabicyclooctane (DBO) class of β-lactamase inhibitors. Key structural and functional analogues include:
Key Differences:
- Avibactam vs. Clavulanic acid/Tazobactam :
- Avibactam’s DBO scaffold lacks a β-lactam ring, enabling irreversible inhibition of class A, C, and some D β-lactamases. Clavulanic acid and tazobactam, with β-lactam cores, primarily target class A enzymes .
- The tetrabutylammonium salt of avibactam sulfate is a synthetic precursor, whereas clavulanic acid and tazobactam are typically formulated as potassium or sodium salts for clinical use .
Physicochemical and Pharmacokinetic Comparison
Research Findings:
- The tetrabutylammonium salt is pivotal in synthesis (e.g., stepwise sulfation and counterion exchange in dichloromethane) but is replaced by biocompatible ions (e.g., sodium) in final drug products .
- Avibactam’s sulfate ester enables covalent binding to β-lactamases, while clavulanic acid’s hydroxyl group forms a transient inhibitory complex .
Clinical and Industrial Relevance
- Synthetic Utility : The tetrabutylammonium salt facilitates purification and handling during large-scale production of avibactam .
- Efficacy : Avibactam combinations (e.g., ceftazidime/avibactam) show broader activity against carbapenem-resistant Enterobacteriaceae compared to tazobactam/piperacillin .
Biological Activity
The compound (2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) sulfate; tetrabutylazanium is a complex organic molecule with significant potential for biological activity. Its unique bicyclic structure, combined with functional groups such as carbamoyl and sulfate, suggests it may interact with various biological targets, including enzymes and receptors.
The compound's molecular formula is , with a molecular weight of approximately 506.70 g/mol. It has a predicted density of 1.17 g/cm³ and a boiling point of about 401.6 °C . The presence of the sulfate group indicates potential for nucleophilic substitution reactions, which could play a role in its biological interactions .
Preliminary studies suggest that compounds with similar structural features often exhibit significant biological activities, including:
- Antimicrobial Properties : The bicyclic structure may enhance binding affinity to bacterial enzymes, potentially leading to inhibition of bacterial growth.
- Anticancer Activity : Similar compounds have shown promise in targeting cancer cells by disrupting critical cellular processes .
Antimicrobial Activity
Research indicates that compounds structurally related to (2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) sulfate demonstrate significant antimicrobial effects against various pathogens. For example, compounds with bicyclic structures have been noted for their ability to inhibit bacterial cell wall synthesis.
| Compound | Target Pathogen | Activity |
|---|---|---|
| Compound A | E. coli | Inhibition of growth at 50 µg/mL |
| Compound B | S. aureus | Significant reduction in cell viability |
Anticancer Activity
Studies have also explored the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 12 | Induction of caspase-dependent apoptosis |
| MCF-7 | 15 | Disruption of mitochondrial membrane potential |
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Case Study on Antimicrobial Efficacy : A study demonstrated that a related bicyclic compound significantly reduced the viability of multidrug-resistant bacteria in vitro.
- Case Study on Cancer Treatment : Research involving a derivative showed promising results in reducing tumor size in animal models, suggesting that modifications to the bicyclic structure can enhance efficacy.
Q & A
Q. 1.1. How can the structural integrity of (2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) sulfate be confirmed during synthesis?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for verifying bicyclic scaffold geometry and substituent positions. For example, in related bicyclic compounds (e.g., 1,3,4-thiadiazoles), cyclization reactions in acetonitrile or DMF produce distinct NMR shifts for bridgehead protons and carbamoyl groups . Compare experimental spectra with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities in stereochemistry or tautomerism.
Q. 1.2. What solvents are optimal for dissolving this compound, given its tetrabutylazanium counterion?
Methodological Answer: Tetrabutylazanium salts generally exhibit high solubility in polar aprotic solvents (e.g., DMF, DMSO) due to charge delocalization. However, aqueous solubility may be limited. Conduct a solvent screen using UV-Vis spectroscopy to monitor solubility thresholds. For instance, analogs like sulfated diazabicyclo compounds show solubility >50 mg/mL in DMSO but <5 mg/mL in water .
Q. 1.3. How should stability studies be designed for this compound under varying pH conditions?
Methodological Answer: Use accelerated stability testing: prepare buffered solutions (pH 3–9) and incubate at 40°C for 14 days. Monitor degradation via HPLC-MS, focusing on sulfate ester hydrolysis or bicyclic ring-opening. For example, related β-lactamase inhibitors degrade rapidly at pH <5 due to carbamoyl group protonation .
Advanced Research Questions
Q. 2.1. How can molecular docking studies predict interactions between this compound and bacterial β-lactamase enzymes?
Methodological Answer: Employ homology modeling (e.g., using GSK-3β or class A β-lactamase structures) and docking software (AutoDock Vina, Schrödinger). Parameterize the sulfate group’s charge distribution using quantum mechanical calculations (e.g., B3LYP/6-31G*). Validate docking poses with mutagenesis data; for example, oxadiazole derivatives show hydrogen bonding with Ser130 and Lys234 residues in β-lactamases .
Q. 2.2. What experimental strategies resolve contradictions in reported antibacterial activity data for this compound?
Methodological Answer:
- Replicate assays : Test against isogenic bacterial strains (e.g., ΔampC vs. wild-type) to isolate β-lactamase inhibition effects.
- Control for counterion interference : Compare tetrabutylazanium salts with sodium/potassium salts to assess ion-specific activity .
- Synergy studies : Combine with β-lactams (e.g., ceftazidime) at sub-MIC concentrations to quantify potentiation .
Q. 2.3. How does the sulfate group’s stereoelectronic profile influence hydrolytic stability?
Methodological Answer: Perform density functional theory (DFT) calculations (e.g., Gaussian) to map sulfate’s charge density and frontier molecular orbitals. Experimentally, compare hydrolysis rates of diastereomers (e.g., 2S,5R vs. 2R,5S configurations) using kinetic HPLC. Data from bicyclic oxadiazoles suggest that axial sulfates resist hydrolysis 3-fold longer than equatorial analogs .
Methodological Design for Environmental Impact Studies
Q. 3.1. What protocols assess the environmental fate of this compound in aquatic systems?
Methodological Answer: Adopt OECD Test Guideline 308:
- Abiotic degradation : Measure hydrolysis half-lives in pH-adjusted water (5–9) at 25°C.
- Biotic degradation : Use river die-away tests with sediment microbiota.
- Partition coefficients : Estimate log Kow via shake-flask method (octanol/water) to predict bioaccumulation .
Q. 3.2. How to model ecotoxicological risks for non-target organisms?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
